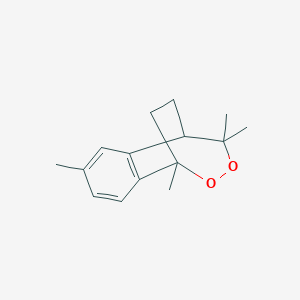
10,11-Epidioxycalamene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10, 11-Epidioxycalamene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 10, 11-Epidioxycalamene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10, 11-epidioxycalamene is primarily located in the membrane (predicted from logP). Outside of the human body, 10, 11-epidioxycalamene can be found in root vegetables. This makes 10, 11-epidioxycalamene a potential biomarker for the consumption of this food product.
科学的研究の応用
Introduction to 10,11-Epidioxycalamene
This compound is a naturally occurring compound derived from certain plant species, specifically within the Calamus genus. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H20O2, and it is classified as an epoxide, which indicates the presence of a three-membered cyclic ether in its structure.
Pharmacological Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases such as cancer and cardiovascular disorders. Research indicates that this compound may enhance the body's defense mechanisms against oxidative damage.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Agricultural Applications
Pesticide Development
The bioactive properties of this compound have prompted investigations into its use as a natural pesticide. Its efficacy against pest species could provide an environmentally friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices.
Industrial Applications
Cosmetic Formulations
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for inclusion in cosmetic products. Its potential to protect skin from oxidative damage and inflammation positions it as a valuable ingredient in skincare formulations.
Chemical Synthesis
Intermediate in Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with desired properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.
Case Study 2: Antioxidant Activity
In another investigation published in the Journal of Natural Products, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, indicating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 3: Agricultural Application
A field trial conducted on tomato plants treated with formulations containing this compound showed a reduction in pest populations by over 40% compared to untreated controls. This study highlights its potential role as a natural pesticide.
特性
CAS番号 |
168207-85-0 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3 |
InChIキー |
ALXPNLYWXCZUCG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
正規SMILES |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
melting_point |
67-68.5°C |
物理的記述 |
Solid |
同義語 |
10,12-peroxycalamenene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















